2-Iodo-5-(phenylmethoxy)phenol
Overview
Description
2-Iodo-5-(phenylmethoxy)phenol is an organic compound with the molecular formula C13H11IO2 It is a derivative of phenol, where the hydrogen atom in the phenolic hydroxyl group is replaced by an iodine atom, and a phenylmethoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-(phenylmethoxy)phenol typically involves the iodination of 5-(phenylmethoxy)phenol. One common method is the reaction of 5-(phenylmethoxy)phenol with iodine in the presence of an oxidizing agent such as sodium iodate or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-(phenylmethoxy)phenol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or organometallic reagents can be used.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly employed.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like azides, nitriles, or organometallic derivatives can be formed.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Scientific Research Applications
2-Iodo-5-(phenylmethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-5-(phenylmethoxy)phenol involves its interaction with various molecular targets and pathways. The iodine atom and phenolic hydroxyl group play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds, undergo redox reactions, and participate in electrophilic aromatic substitution, which can affect cellular processes and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: A simpler derivative with only an iodine atom attached to the phenol ring.
5-(Phenylmethoxy)phenol: Lacks the iodine atom but has the phenylmethoxy group.
2-Iodo-5-methoxyphenol: Similar structure but with a methoxy group instead of a phenylmethoxy group.
Uniqueness
2-Iodo-5-(phenylmethoxy)phenol is unique due to the presence of both the iodine atom and the phenylmethoxy group, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2-iodo-5-phenylmethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLGGOFJAHCFGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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